n-Acetyl-p-nitrophenylserinol
Overview
Description
N-Acetyl-p-nitrophenylserinol is a chemical compound . Its chemical formula is C₁₁H₁₄N₂O₅ . It has a mass of 254.090272±0 dalton . The compound is also known by its canonical SMILES notation: CC(=O)NC(CO)C(C1=CC=C(C=C1)N+[O-])O .
Molecular Structure Analysis
The molecular structure of n-Acetyl-p-nitrophenylserinol can be represented by its canonical SMILES notation: CC(=O)NC(CO)C(C1=CC=C(C=C1)N+[O-])O . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them .Scientific Research Applications
Metabolism in Microorganisms
Research shows that n-Acetyl-p-nitrophenylserinol is involved in the metabolism of chloramphenicol by the producing organism, Streptomyces strain 13s. This study found that when 14C-labeled chloramphenicol was added to cultures of this strain, radioactive n-Acetyl-p-nitrophenylserinol was formed among other compounds. The rate of catabolism varied with culture conditions, and n-Acetyl-p-nitrophenylserinol was observed to accumulate only transitorily, being rapidly N-acetylated (Malik & Vining, 1970).
Biosynthesis of Chloramphenicol
A study on the biosynthesis of chloramphenicol by Streptomyces venezuelae found that the addition of various amino acids or of D-threo-l-p-nitrophenyl2-amino-1,3-propanediol (p-nitrophenylserinol) to the medium increased antibiotic synthesis. The results indicated that p-nitrophenylserinol was largely acetylated by growing or resting cells of S. venezuelae to form n-Acetyl-p-nitrophenylserinol (Carter, Gottlieb, & Robbins, 1956).
Enzymatic Reactions
Another study discussed the S-N transfer and dual acetylation in the S-acetylation and N-acetylation of 3-phosphoglyceraldehyde dehydrogenase by substrates, including p-nitrophenyl acetate, which relates to n-Acetyl-p-nitrophenylserinol in the context of enzymatic reactions (Park, Agnello, & Mathew, 1966).
Chromogenic Substrate for Esterases
A study on creating a stable chromogenic substrate for esterases produced a substrate by structurally isolating an acetyl ester and p-nitroaniline group using a trimethyl lock moiety, which is relevant to the understanding of n-Acetyl-p-nitrophenylserinol's potential applications in chromogenic assays (Levine, Lavis, & Raines, 2008).
properties
IUPAC Name |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDUYOEIAFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864590 | |
Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Acetyl-p-nitrophenylserinol | |
CAS RN |
15376-53-1, 4618-99-9 | |
Record name | N-Acetyl-4-nitrophenylserinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015376531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,R*)-(±)-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D,L-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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